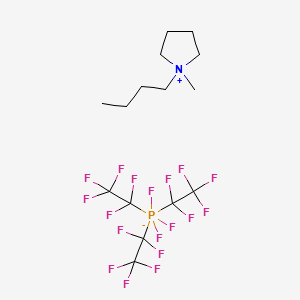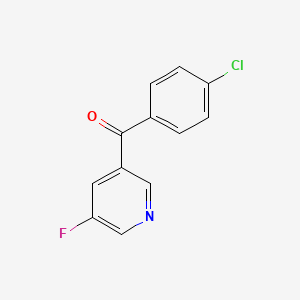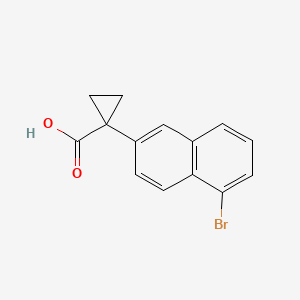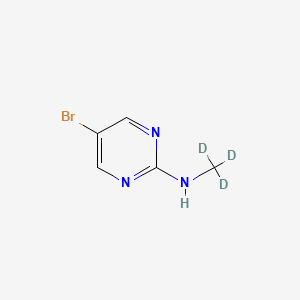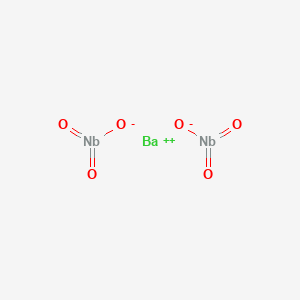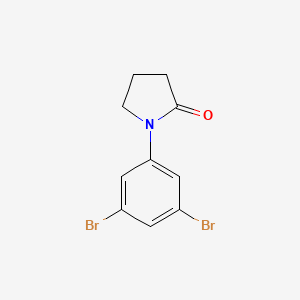
1-(3,5-Dibromophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromophenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3,5-dibromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dibromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dibromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base and under mild to moderate temperatures.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dehalogenated or partially reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Dibromophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromophenyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dibromophenyl group can enhance its binding affinity and specificity towards certain targets. The pyrrolidinone ring may also play a role in modulating its biological activity by influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
1-(3,5-Dibromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)pyrrolidin-2-one: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(3,5-Difluorophenyl)pyrrolidin-2-one: Contains fluorine atoms, which can significantly alter its chemical and biological properties.
1-(3,5-Dimethylphenyl)pyrrolidin-2-one: Substituted with methyl groups, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of bromine atoms, which can influence its reactivity, binding affinity, and overall chemical behavior.
Propiedades
Fórmula molecular |
C10H9Br2NO |
|---|---|
Peso molecular |
318.99 g/mol |
Nombre IUPAC |
1-(3,5-dibromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9Br2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 |
Clave InChI |
PDGRVFUQMXVVGO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

